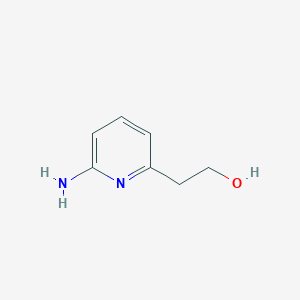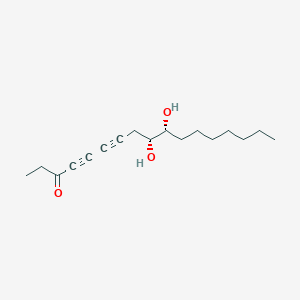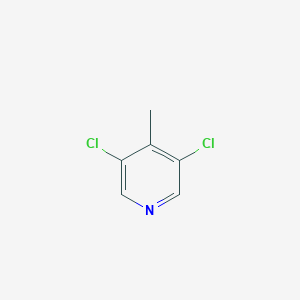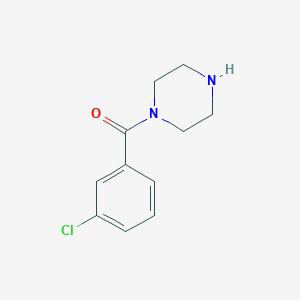
(3-Chlorophenyl)(piperazin-1-yl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to (3-Chlorophenyl)(piperazin-1-yl)methanone has been explored through various methods, including reductive amination in the presence of sodium triacetoxyborohydride to yield piperazine derivatives (Mallikarjuna, Padmashali, & Sandeep, 2014). These synthetic routes are crucial for the development of compounds with potential anticancer and antituberculosis activities.
Molecular Structure Analysis
The molecular structure of compounds related to (3-Chlorophenyl)(piperazin-1-yl)methanone has been elucidated using various spectroscopic techniques and crystallography. For example, the structure of similar compounds has been confirmed by single crystal X-ray diffraction studies, revealing details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving (3-Chlorophenyl)(piperazin-1-yl)methanone and its derivatives often include substitution reactions, as well as the formation of hydrogen bonds and π interactions, which are critical for understanding the reactivity and interaction of these compounds with biological targets (Revathi et al., 2015).
Physical Properties Analysis
The physical properties such as thermal stability and optical characteristics of compounds similar to (3-Chlorophenyl)(piperazin-1-yl)methanone have been studied using techniques like thermogravimetric analysis. These studies reveal the stability of these compounds under various temperature conditions, which is important for their potential applications (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, have been a focus of research. Studies have explored the antagonist activity of similar compounds on specific receptors, providing insights into their potential therapeutic applications (Shim et al., 2002).
Wissenschaftliche Forschungsanwendungen
Antagonist for the CB1 Cannabinoid Receptor : A related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor (J. Shim et al., 2002).
Synthesis of Antihistamines : The efficient synthesis of antihistamine drugs like clocinizine and chlorcyclizine has been achieved using a common intermediate related to the mentioned compound (A. Venkat Narsaiah & P. Narsimha, 2011).
Crystal Structure Analysis : A compound with a similar structure, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, exhibits both inter and intra molecular hydrogen bonds, contributing to structural studies (C. S. Karthik et al., 2021).
Antiproliferative Agents : Derivatives with 3-chlorophenyl and 4-chlorophenyl substitutions, similar in structure to the queried compound, have shown promising antiproliferative properties against cancer cells, compared to cisplatin (L. Yurttaş et al., 2014).
Antimicrobial Activity : Piperazine-based sulfanilamides, related to the compound , have demonstrated better inhibitory potency against bacterial strains compared to traditional sulfanilamide (Xian-Long Wang et al., 2011).
Forensic Applications : A method has been developed for detecting 1-(3-chlorophenyl) piperazine in forensic samples using a simple, fast, and portable electrochemical method (W. P. Silva et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDRVSCKFZIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360082 | |
| Record name | (3-Chlorophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(piperazin-1-yl)methanone | |
CAS RN |
100939-90-0 | |
| Record name | (3-Chlorophenyl)-1-piperazinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100939-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorobenzoyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



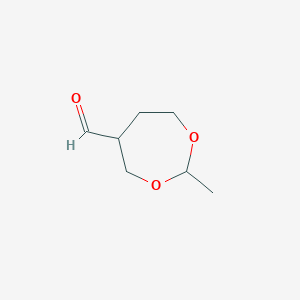




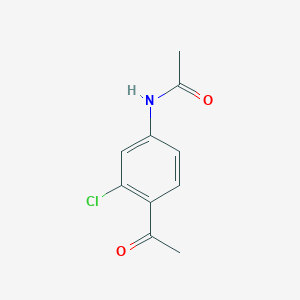
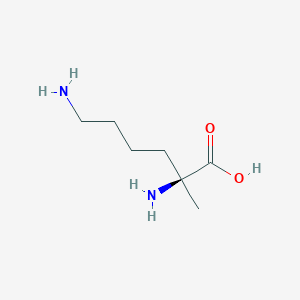
![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)


![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)
